molecular formula C13H15N3S B6434682 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine CAS No. 2549063-87-6

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Cat. No.: B6434682
CAS No.: 2549063-87-6
M. Wt: 245.35 g/mol
InChI Key: RGLHOHPEKDRIFR-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-phenylethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylthiol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and phenylethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-17-13-15-10-8-12(16-13)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLHOHPEKDRIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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